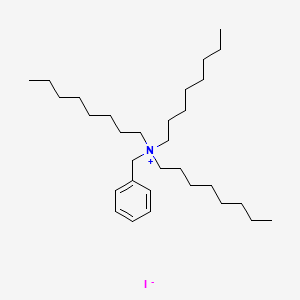
N-Benzyl-N,N-dioctyloctan-1-aminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N,N-dioctyloctan-1-aminium iodide is a quaternary ammonium compound with the molecular formula C31H58IN. This compound is known for its surfactant properties and is used in various industrial and scientific applications. It is characterized by a benzyl group attached to a nitrogen atom, which is further bonded to two octyl groups and an octan-1-aminium group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-dioctyloctan-1-aminium iodide typically involves the quaternization of N,N-dioctyloctan-1-amine with benzyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
N,N-dioctyloctan-1-amine+benzyl iodide→N-Benzyl-N,N-dioctyloctan-1-aminium iodide
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-N,N-dioctyloctan-1-aminium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.
Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of N-Benzyl-N,N-dioctyloctan-1-aminium chloride, bromide, or hydroxide.
Oxidation: Formation of benzyl alcohol or benzaldehyde.
Reduction: Formation of N,N-dioctyloctan-1-amine.
Applications De Recherche Scientifique
N-Benzyl-N,N-dioctyloctan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between reactants in different phases.
Biology: Employed in the preparation of biological samples for electron microscopy due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of detergents, disinfectants, and emulsifiers.
Mécanisme D'action
The mechanism of action of N-Benzyl-N,N-dioctyloctan-1-aminium iodide is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to interact with and disrupt lipid membranes. This property is exploited in its use as a disinfectant and in drug delivery systems where it helps to solubilize hydrophobic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-N,N-dioctyloctan-1-aminium chloride
- N-Benzyl-N,N-dimethyltetradecan-1-aminium chloride
- N,N-Dioctyloctan-1-amine
Uniqueness
N-Benzyl-N,N-dioctyloctan-1-aminium iodide is unique due to its specific combination of a benzyl group and long alkyl chains, which confer distinct surfactant properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it particularly effective in applications requiring phase transfer catalysis and micelle formation.
Propriétés
Numéro CAS |
88054-87-9 |
|---|---|
Formule moléculaire |
C31H58IN |
Poids moléculaire |
571.7 g/mol |
Nom IUPAC |
benzyl(trioctyl)azanium;iodide |
InChI |
InChI=1S/C31H58N.HI/c1-4-7-10-13-16-22-27-32(28-23-17-14-11-8-5-2,29-24-18-15-12-9-6-3)30-31-25-20-19-21-26-31;/h19-21,25-26H,4-18,22-24,27-30H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
LFTVSYABFXSFAL-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CC1=CC=CC=C1.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


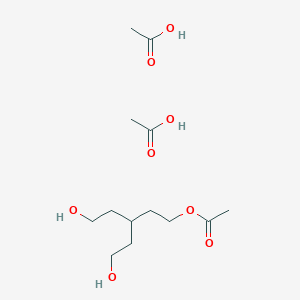
![1-[1,1-Bis(4-chlorophenyl)but-3-yn-1-yl]-1H-1,2,4-triazole](/img/structure/B14391341.png)
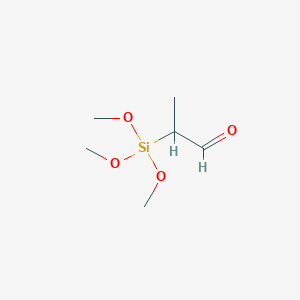

![2-[(1-Iodo-3,7-dimethyloct-6-en-1-yn-3-yl)oxy]ethan-1-ol](/img/structure/B14391366.png)
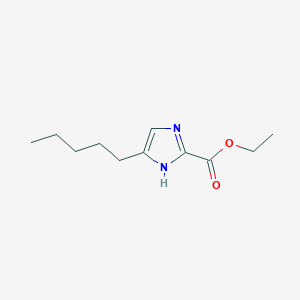
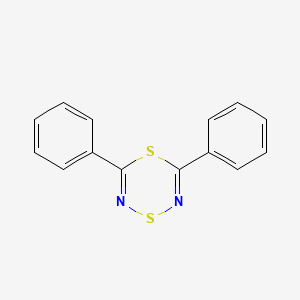
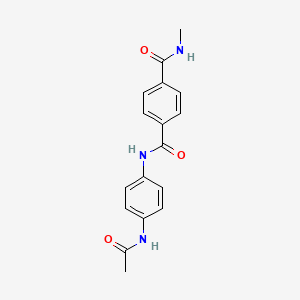
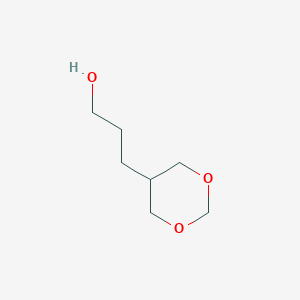
![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-bromophenyl)thiourea](/img/structure/B14391396.png)
![[(1-Chlorocyclohexyl)sulfanyl]benzene](/img/structure/B14391399.png)
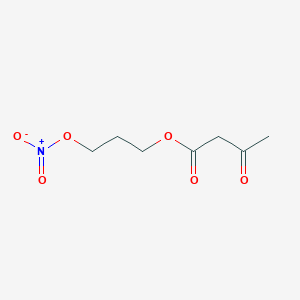
![Methyl 4-[2-(acetyloxy)ethoxy]benzoate](/img/structure/B14391409.png)

